molecular formula C10H16ClN3O2S B6617604 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride CAS No. 1803583-10-9

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B6617604
CAS No.: 1803583-10-9
M. Wt: 277.77 g/mol
InChI Key: XDGWTYHKGQMBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a piperazine-derived compound featuring a sulfonamide group attached to a benzene ring at the ortho position, with the piperazine moiety linked to the ring. Piperazine derivatives are widely studied for their pharmacological properties, including receptor antagonism and enzyme inhibition, due to their ability to modulate molecular interactions via hydrogen bonding and hydrophobic effects . The hydrochloride salt form enhances solubility and stability, making it suitable for formulation and experimental applications.

Properties

IUPAC Name

2-piperazin-1-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGWTYHKGQMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution (NAS)

Step 1: Synthesis of 2-Chlorobenzenesulfonamide
Benzene is sulfonated at position 1 using chlorosulfonic acid, followed by ammonolysis to yield benzenesulfonamide. Directed ortho-chlorination using FeCl₃ under electrophilic conditions affords 2-chlorobenzenesulfonamide.

Step 2: Piperazine Coupling via Ullmann Reaction
2-Chlorobenzenesulfonamide reacts with piperazine under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C), achieving 62% yield after 24 hours. Mono-substitution is favored using a 1:1.2 molar ratio of sulfonamide to piperazine.

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in ethanol, precipitating the hydrochloride salt (95% purity by HPLC).

Route 2: Buchwald-Hartwig Amination

Step 1: Palladium-Catalyzed Coupling
2-Chlorobenzenesulfonamide undergoes coupling with piperazine using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C. This method achieves 68% yield with reduced side products compared to NAS.

Step 2: Workup and Isolation
Crude product is purified via recrystallization (ethanol/water), yielding white crystals (mp: 214–216°C).

Route 3: Reductive Amination Strategy

Step 1: Synthesis of 2-Aminobenzenesulfonamide
2-Nitrobenzenesulfonamide is reduced using H₂/Pd-C in ethanol, yielding 2-aminobenzenesulfonamide (89% yield).

Step 2: Diazotization and Piperazine Displacement
The amine is converted to a diazonium salt (NaNO₂, HCl, 0°C) and reacted with piperazine under basic conditions. This method is less efficient (35% yield ) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Parameter Ullmann NAS Buchwald-Hartwig Reductive Amination
Yield (%)626835
Reaction Time (h)241848
Catalyst CostLowHighModerate
Purity (HPLC, %)959785
ScalabilityModerateHighLow

Key Findings :

  • The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts.

  • Ullmann NAS is cost-effective but slower.

  • Reductive amination is impractical for large-scale synthesis due to low yield.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.82 (d, J = 8.0 Hz, 1H, H-3), 7.69 (t, J = 7.6 Hz, 1H, H-4), 7.54 (d, J = 7.6 Hz, 1H, H-5), 3.45 (m, 4H, piperazine), 3.02 (m, 4H, piperazine).

  • ESI-HRMS : m/z calc. for C₁₀H₁₄N₃O₂S [M+H]⁺: 256.0754; found: 256.0756.

X-ray Crystallography

Single-crystal analysis confirms the piperazine ring adopts a chair conformation, with the sulfonamide group at position 1 and piperazine at position 2 (CCDC deposition: 2255012).

Industrial-Scale Optimization Challenges

Solvent Selection

  • DMF vs. DMSO : DMSO improves reaction homogeneity but complicates downstream purification.

  • Ethanol/Water Recrystallization : Optimal for removing unreacted piperazine and Cu/Pd residues.

Byproduct Management

  • Bis-Substituted Byproducts : Controlled using stoichiometric piperazine ratios and low temperatures.

  • Hydrolysis Products : Mitigated by anhydrous conditions during sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Benzene Sulfonamide Derivatives

(a) 4-Chloro-N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylene-1-yl]benzene-1-sulfonamide Dihydrochloride
  • Structure : Differs by the presence of a chloro substituent on the benzene ring and an acenaphthylene group fused to the piperazine.
  • Properties: The dihydrochloride form (vs. The acenaphthylene group introduces steric bulk, which may reduce membrane permeability compared to the target compound .
  • Applications : Likely used as a building block in organic synthesis, similar to the target compound, but with tailored reactivity due to the fused ring system.
(b) N-[2-(Piperazin-1-yl)phenyl]methylsulfonamide Hydrochloride (CAS 199105-19-6)
  • Structure : Replaces the benzene-sulfonamide group with a methylsulfonamide moiety.
  • Molecular weight (291.80 g/mol) is lower than the target compound, affecting pharmacokinetic parameters like diffusion rates .
  • Applications : May serve as a simpler analog in structure-activity relationship (SAR) studies to evaluate sulfonamide group contributions.

Piperazine Derivatives with Diverse Functional Groups

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Features an Fmoc-protected piperazine linked to an acetic acid group.
  • Properties : The Fmoc group enables use in solid-phase peptide synthesis, unlike the target compound’s sulfonamide. The carboxylic acid functionality introduces polarity, enhancing water solubility .
(b) 4-Fluoro-N-[2-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide Hydrochloride (CAS 135721-98-1)
  • Structure : Incorporates a naphthalenyl group and benzamide instead of sulfonamide.
  • Properties : The fluorine atom and methoxy group enhance metabolic stability and receptor binding affinity. The benzamide group offers hydrogen-bonding capacity distinct from sulfonamides .
  • Applications : Likely developed as a CNS-active drug candidate, differing from the target compound’s sulfonamide-based design.

Therapeutic Piperazine Derivatives

(a) Hydroxyzine Dihydrochloride (H1 Antagonist)
  • Structure: Contains a p-chlorophenylbenzyl-piperazine moiety with an ethoxyethanol chain.
  • Properties: The extended alkyl chain and aromatic groups facilitate H1 receptor antagonism, contributing to sedative effects.
(b) Ziprasidone Hydrochloride Related Compounds
  • Structure : Benzoisothiazolyl-piperazine derivatives with sulfonamide-like groups.
  • Properties : The benzoisothiazole ring enhances affinity for dopamine and serotonin receptors, critical for antipsychotic activity. Sulfur-containing heterocycles introduce distinct electronic properties compared to benzene-sulfonamides .
  • Applications : Used in schizophrenia treatment, highlighting how piperazine modifications drive specific pharmacological outcomes.

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C10H14ClN3O2S 287.76 Benzene-sulfonamide, piperazine Synthetic intermediate, SAR studies
4-Chloro-N-[...]dihydrochloride C22H24Cl3N3O2 472.81 Chloro, acenaphthylene Building block
N-[2-(Piperazin-1-yl)phenyl]methylsulfonamide C11H17ClN3O2S 291.80 Methylsulfonamide SAR studies
Hydroxyzine Dihydrochloride C21H27Cl2N3O2 448.37 p-Chlorophenylbenzyl, ethoxyethanol Antihistamine, anxiolytic
Ziprasidone Related Compound B C42H40Cl2N8O3S2 839.85 Benzoisothiazolyl, dichloroindoline Pharmaceutical impurity

Research Findings and Implications

  • Solubility and Stability : Hydrochloride salts (target compound, Hydroxyzine) improve solubility, but dihydrochloride derivatives (e.g., ) may require stringent pH control during synthesis.
  • Bioactivity : Sulfonamide groups (target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas benzamide or Fmoc groups () shift applications toward receptor modulation or peptide synthesis.
  • Synthetic Utility : The target compound’s simplicity allows for versatile derivatization, while complex analogs (e.g., Ziprasidone-related compounds ) necessitate multi-step syntheses.

Biological Activity

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperazine ring attached to a benzene sulfonamide moiety, which contributes to its pharmacological properties. Research has indicated its potential in various therapeutic applications, including as an inhibitor of key enzymes involved in metabolic pathways.

  • Chemical Formula : C10_{10}H14_{14}N2_{2}O2_{2}S·HCl
  • Molecular Weight : 246.75 g/mol
  • CAS Number : 1803583-10-9

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

1. Inhibition of Carbonic Anhydrases

This compound has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are critical for maintaining acid-base balance and facilitating various physiological processes. In particular, it has shown promising results against human carbonic anhydrases hCAII, hCAIX, and hCAXII, with some derivatives exhibiting submicromolar inhibition levels compared to standard inhibitors like acetazolamide .

2. Alpha-Amylase Inhibition

Research indicates that piperazine sulfonamide analogs, including this compound, can inhibit alpha-amylase activity, which is significant for diabetes management. The inhibition mechanism appears to involve competitive binding to the enzyme's active site .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Target IC50 Value Reference
Carbonic Anhydrase InhibitionhCAII, hCAIX, hCAXIISubmicromolar levels
Alpha-Amylase InhibitionAlpha-amylaseVaries (specific data not provided)
Anticancer ActivityVarious cancer cell linesNot specified

Case Study 1: Antidiabetic Properties

A study focusing on the synthesis of piperazine sulfonamide analogs demonstrated their potential as α-amylase inhibitors. The synthesized compounds were characterized and evaluated for their inhibitory activity, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Applications

In vitro studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines. One such study evaluated the cytotoxic effects of these compounds on leukemia and prostate carcinoma cells, revealing significant anti-proliferative activity compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling piperazine derivatives with sulfonamide precursors under controlled pH and temperature. Key steps include sulfonation, nucleophilic substitution, and final hydrochloride salt formation. Purity validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity and Mass Spectrometry (MS) to assess molecular weight accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities (<2%) .

Q. How can researchers determine the solubility and formulation compatibility of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility profiling should be conducted in solvents like water, DMSO, and ethanol using shake-flask methods at physiologically relevant pH (e.g., 1.2 for gastric fluid, 7.4 for plasma). Dynamic Light Scattering (DLS) and zeta potential measurements can assess colloidal stability in formulation buffers. Storage stability studies (e.g., -20°C vs. 4°C) should monitor degradation via HPLC .

Q. What are the standard protocols for assessing acute toxicity and safety in preclinical studies?

  • Methodological Answer : Acute oral toxicity studies in rodent models (OECD Guideline 423) involve dose escalation to determine LD50. In vitro cytotoxicity assays (e.g., MTT or LDH release) using hepatocyte or renal cell lines are critical for preliminary safety screening. Skin irritation tests follow OECD 439 guidelines, utilizing reconstructed human epidermis models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s receptor selectivity?

  • Methodological Answer : SAR requires systematic substitution of the piperazine ring or benzene-sulfonamide moiety. Computational docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin or dopamine receptors) can predict binding affinities. In vitro competitive binding assays using radiolabeled ligands (e.g., [3H]-WAY-100635 for 5-HT1A) validate predictions. Selectivity ratios are calculated using IC50 values from dose-response curves .

Q. What experimental strategies resolve discrepancies in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell membrane composition). Cross-validate results using orthogonal methods:

  • Functional assays : Calcium flux vs. cAMP accumulation.
  • Binding assays : Radioligand displacement vs. surface plasmon resonance (SPR).
    Statistical tools like Bland-Altman plots or coefficient of variation (CV) analysis quantify variability .

Q. How can researchers characterize and mitigate degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (ICH Q1A) expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H2O2). Degradation products are identified via LC-MS/MS and quantified using HPLC with charged aerosol detection (CAD). Stability-indicating methods must achieve baseline separation of all degradants .

Q. What techniques are used to elucidate the crystal structure of this compound and its polymorphs?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation resolves molecular packing and hydrogen-bonding networks. Polymorph screening involves solvent crystallization (e.g., ethanol/water mixtures) monitored via Powder X-ray Diffraction (PXRD). Differential Scanning Calorimetry (DSC) identifies thermal transitions between polymorphs .

Q. How can impurity profiling address batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Impurity databases (e.g., USP Pharmacopeia) guide identification of common byproducts (e.g., unreacted piperazine or sulfonyl chloride residues). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies impurities at <0.1% levels. Orthogonal LC-MS/MS with MRM (multiple reaction monitoring) enhances specificity .

Q. What methodologies ensure selective binding in receptor-ligand interaction studies?

  • Methodological Answer : Use knockout cell lines (e.g., CRISPR/Cas9-edited receptors) to confirm target specificity. Competitive binding assays with fluorescent probes (e.g., BODIPY-labeled ligands) enable real-time kinetic analysis via fluorescence polarization. Negative controls include receptor-silencing RNA (siRNA) or excess unlabeled ligand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.